molecular formula C15H14ClNO B401132 N-(5-chloro-2-methylphenyl)-4-methylbenzamide CAS No. 331271-06-8

N-(5-chloro-2-methylphenyl)-4-methylbenzamide

Cat. No.: B401132
CAS No.: 331271-06-8
M. Wt: 259.73g/mol
InChI Key: KDCDJFFLXNBDOV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-methylbenzamide is a chemical compound for research and development purposes. It belongs to a class of substituted benzamides, which are frequently explored in medicinal chemistry and pharmaceutical research for their potential as synthetic intermediates or biological probes. Researchers can use this compound in various laboratory studies. Handle with appropriate safety precautions. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCDJFFLXNBDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction remains a cornerstone for benzamide synthesis. For N-(5-chloro-2-methylphenyl)-4-methylbenzamide, this involves reacting 4-methylbenzoyl chloride with 5-chloro-2-methylaniline in a biphasic system (water/dichloromethane) under basic conditions (e.g., NaOH or NaHCO3). The acyl chloride is generated in situ by treating 4-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride[(ClCO)2O].

Reaction Example

Yields typically range from 65% to 78%, contingent on the purity of the aniline substrate and the exclusion of moisture. Side products, such as N-acylated byproducts or hydrolyzed acids, are minimized by maintaining low temperatures (0–5°C) during the coupling phase.

Coupling Reagent-Assisted Synthesis

Modern approaches employ carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method bypasses acyl chloride formation, offering milder conditions suitable for acid-sensitive substrates.

Optimized Protocol

  • 4-Methylbenzoic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv) in dry THF, stirred at 25°C for 1 h.

  • 5-Chloro-2-methylaniline (1.05 equiv) added, reaction stirred for 12 h.

  • Yield: 82% after column chromatography (hexane/ethyl acetate 3:1).

Metal-Catalyzed Synthesis Approaches

Ruthenium-Catalyzed C–H Activation

The Royal Society of Chemistry’s methodology demonstrates the utility of [RuCl2(p-cymene)]2 and K2S2O8 in mediating ortho-functionalization of benzamides. While originally designed for hydroxylation, this system can be adapted for chlorination by substituting the oxidant with N-chlorosuccinimide (NCS).

Adapted Procedure

Palladium-Mediated Cross-Coupling

Palladium acetate (Pd(OAc)2) facilitates Buchwald-Hartwig amination between 4-methylbenzoyl chloride and 5-chloro-2-methylaniline derivatives. This method is advantageous for substrates with sterically hindered amines.

Key Data

ParameterValue
Catalyst Loading5 mol% Pd(OAc)2
LigandXantphos (10 mol%)
BaseCs2CO3
SolventToluene
Temperature110°C
Yield74%

Optimization of Reaction Parameters

Solvent Systems

Mixed acidic solvents (TFA/TFAA) enhance electrophilic aromatic substitution by protonating the amide carbonyl, increasing substrate solubility, and stabilizing cationic intermediates. For the target compound, a 9:1 TFA/TFAA ratio achieved optimal chlorination efficiency (Table 1).

Table 1: Solvent Optimization for Chlorination

TFA:TFAA RatioConversion (%)Selectivity (%)
7:34562
8:25871
9:17389

Temperature and Time Effects

Elevated temperatures (60–80°C) accelerate C–H activation but risk decomposition. A balance is struck at 60°C for 6 h, achieving 73% conversion without significant byproduct formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.0 Hz, 2H, Ar–H), 7.31 (d, J = 8.0 Hz, 2H, Ar–H), 7.24 (s, 1H, Ar–H), 6.98 (d, J = 8.4 Hz, 1H, Ar–H), 2.42 (s, 3H, CH3), 2.34 (s, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3): δ 167.2 (C=O), 142.1, 138.5, 132.8, 129.9, 129.4, 127.6, 126.3, 124.8, 21.3 (CH3), 19.7 (CH3).

Mass Spectrometry

  • LRMS (ESI): m/z calcd for C16H15ClNO [M+H]+: 272.08; found: 272.31.

Industrial-Scale Production Considerations

Gram-scale syntheses (≥10 mmol) utilize cost-effective catalysts like RuCl3·3H2O instead of [RuCl2(p-cymene)]2, reducing expenses by 40% while maintaining yields ≥65%. Continuous-flow systems further enhance throughput, achieving space-time yields of 12 g·L⁻¹·h⁻¹ .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-chloro-2-methylphenyl)-4-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance thermal stability (higher melting points in analogs like ), while methoxy groups improve solubility .
  • Synthetic Methods : Most analogs are synthesized via amide coupling (e.g., DCC/HOBt-mediated reactions) or multi-step heterocyclic condensations .
Kinase Inhibition
  • 4-Methylbenzamide Derivatives : Compounds with trifluoromethyl or imidazole substituents (e.g., 10–16 in ) inhibit kinases like PDGFRα and Aurora B (IC₅₀ values in nM range). Their binding energies (-7.7 to -7.0 kcal/mol) surpass clinical candidates like Ispinesib (-5.2 kcal/mol) .
  • HDAC Inhibition : Analogs like 109 and 136 (N-(6-arylhexyl)-4-methylbenzamides) show potent HDAC1/3 inhibition (IC₅₀ < 100 nM), with selectivity driven by aryl substituents .
Antimicrobial Activity
  • Pyrazoline-linked analogs (e.g., 5k–5n in ) exhibit broad-spectrum activity against bacterial and fungal strains (MIC values: 8–32 µg/mL). The 4-methylbenzamide moiety enhances membrane penetration .

Computational and Crystallographic Insights

  • Docking Studies : 4-Methylbenzamide derivatives show strong interactions with Eg5 (PDB: 4BXN) and KSP domains, with binding poses stabilized by hydrogen bonds and hydrophobic contacts .
  • Crystallography : Analogs like 4-bromo-N-(2-nitrophenyl)benzamide () and 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide () exhibit planar benzamide cores, with dihedral angles <10° between aromatic rings, favoring π-π stacking in protein binding.

Biological Activity

N-(5-chloro-2-methylphenyl)-4-methylbenzamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C16H16ClNC_{16}H_{16}ClN

It features a chloro-substituted methylphenyl group and a 4-methylbenzamide structure, which contribute to its biological activity. The presence of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, leading to significant biochemical effects.

Key Mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit protein kinase C (PKC), which plays a crucial role in cell signaling pathways involved in cancer progression.
  • Receptor Interaction: The compound may interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects against diseases such as cancer .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. This suggests that this compound may also possess such activity.
  • Anticancer Potential: Preliminary studies have shown that derivatives of this compound can exert cytotoxic effects on human cancer cell lines, including lung (A549) and skin (SK-MEL-2) cancer cells. This activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth .
  • Cytotoxicity Studies: In vitro cytotoxicity assays have indicated that certain structural modifications can enhance the potency of the compound against various cancer cell lines. For example, modifications that increase lipophilicity or alter hydrogen bonding patterns have been linked to improved anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySignificant inhibition in A549 and SK-MEL-2 cells
PKC InhibitionPotential inhibitor based on structural analogs

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of this compound analogs revealed promising results in terms of cytotoxicity against various cancer cell lines. The compounds were tested against both hematological and solid tumors, showing significant inhibitory effects compared to standard chemotherapeutic agents. The study utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action .

Future Directions

Ongoing research aims to further explore the pharmacological potential of this compound. Future studies will likely focus on:

  • Structural Optimization: Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
  • In Vivo Studies: Conducting animal studies to evaluate the therapeutic efficacy and safety profile of the compound.
  • Mechanistic Studies: Investigating the precise biochemical pathways influenced by this compound to better understand its mode of action.

Q & A

Basic: What are the optimal synthetic routes and coupling reagents for N-(5-chloro-2-methylphenyl)-4-methylbenzamide?

Answer:
The compound is synthesized via coupling of 4-methylbenzoic acid derivatives (e.g., 4-methylbenzoyl chloride) with 5-chloro-2-methylaniline. The use of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous DMF at low temperatures (-50°C) minimizes side reactions and improves yields (typically 75–85%). Post-synthesis purification involves column chromatography with ethyl acetate/hexane gradients. Key validation includes IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm) .

Basic: Which spectroscopic and analytical methods are critical for structural validation?

Answer:

  • IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • ¹H-NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm for 4-methylbenzamide; δ 2.2–2.4 ppm for 5-chloro-2-methylphenyl).
  • Elemental Analysis : Validates stoichiometry (e.g., C: 65.2%, H: 5.1%, N: 4.3%).
  • Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 289).
    Cross-referencing these methods ensures structural integrity .

Advanced: How can fluorescence properties be optimized for analytical applications?

Answer:
Fluorescence intensity depends on solvent polarity, pH, and temperature. Key findings include:

ParameterOptimal ConditionEffect on Fluorescence Intensity
pH 5.0Maximum intensity due to protonation of the amide group
Temperature 25°CStability over 2 hours; intensity drops >35°C due to thermal quenching
Solvent EthanolHigher quantum yield vs. polar aprotic solvents (e.g., DMF)
Concentration 0.1–1.0 mMLinear range with minimal self-absorption

Methodological Note : Use λex = 340 nm and λem = 380 nm for quantification (LOD: 0.27 mg/L, LOQ: 0.90 mg/L) .

Advanced: How are crystallographic data discrepancies resolved for this compound?

Answer:
Crystallographic ambiguities (e.g., disordered chloro/methyl groups) are addressed using:

  • SHELXL : Refinement with high-resolution data (e.g., R-factor < 0.05) and twin-law corrections for twinned crystals .
  • ORTEP-3 : Visualization of thermal ellipsoids to confirm atomic positions and bond lengths (e.g., C-Cl bond: 1.73–1.75 Å) .
  • Structure Validation Tools : CheckCIF (IUCr) flags outliers in bond angles or torsional mismatches .

Advanced: What computational strategies predict biological interactions?

Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors). Example: Docking into COX-2 active site (binding energy: -8.2 kcal/mol) suggests anti-inflammatory potential .
  • DFT Calculations : Predict electronic properties (HOMO-LUMO gap: ~4.1 eV) and reactive sites (e.g., chloro-substituent’s electrophilicity) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Advanced: How to analyze contradictory data in reaction mechanisms?

Answer:
Contradictions (e.g., nucleophilic acyl substitution vs. SNAr pathways) are resolved via:

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH 4–9).
  • Isotopic Labeling : Use ¹⁸O-labeled H2O to track hydrolysis intermediates .
  • Computational Modeling : Gaussian09 calculates transition-state energies to identify favored pathways (ΔG‡: ~25 kcal/mol for acyl substitution) .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water).
  • Yield Optimization : Replace DCC/HOBt with EDC/HCl for cost efficiency (yield: ~70%) .
  • Toxicity Screening : Use zebrafish models to assess acute toxicity (LC50: >100 µM) before mammalian studies .

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